Imidazo[1,2-a]pyridine-3-sulfonamide

Synthetic Chemistry Process Optimization Building Block Purity

Researchers developing PI3K inhibitors or ALS-inhibiting herbicides frequently encounter unreliable supply of regiospecific imidazopyridine-3-sulfonamide building blocks. Imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8) resolves this bottleneck as a validated intermediate. • ≥97% purity with full COA (NMR, HPLC, LC-MS) for reproducible downstream synthesis • Essential 3-sulfonamide regiochemistry for constructing sulfonylurea herbicide pharmacophores (e.g., imazosulfuron) • pKa 7.14±0.60-introduces an ionizable center near physiological pH for rational solubility/permeability optimization

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 112583-13-8
Cat. No. B056571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-sulfonamide
CAS112583-13-8
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)S(=O)(=O)N
InChIInChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12)
InChIKeyLWTUEMZJKJCAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-3-sulfonamide: Properties & Procurement


Imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8) is a heterocyclic building block characterized by a fused imidazo[1,2-a]pyridine core with a primary sulfonamide (-SO₂NH₂) substituent at the 3-position. Its molecular formula is C₇H₇N₃O₂S (MW: 197.21 g/mol) . The compound is a versatile intermediate in medicinal chemistry and agrochemical research, serving as a key precursor for the synthesis of sulfonylurea herbicides (e.g., imazosulfuron) and a diverse array of bioactive molecules targeting PI3K, tuberculosis, and viral infections [1][2][3]. Its utility stems from the presence of the sulfonamide group, which imparts distinct physicochemical properties, including a predicted pKa of 7.14±0.60 and a predicted density of 1.63±0.1 g/cm³ .

1
Versatile heterocyclic building block for medicinal and agrochemical synthesis Fused imidazo[1,2-a]pyridine core with sulfonamide handle
2
Key precursor for sulfonylurea herbicides and kinase inhibitor programs 3-sulfonamide motif supports sulfonylurea bridge and ATP-pocket binding
3
Reported pKa near physiological range may aid drug-like property optimization Predicted pKa ~7.1 introduces an ionizable center for solubility tuning

Imidazo[1,2-a]pyridine-3-sulfonamide: Analog Swapping Risks


Direct substitution of Imidazo[1,2-a]pyridine-3-sulfonamide with closely related imidazopyridine analogs (e.g., 3-carboxamides or unsubstituted cores) or alternative heterocyclic sulfonamides is not recommended due to critical differences in physicochemical properties and downstream biological activity. The primary sulfonamide group at the 3-position confers a distinct hydrogen-bond donor/acceptor profile and electronic character compared to amide or carboxylate analogs . This directly impacts solubility, metabolic stability, and target engagement . Furthermore, the specific regiochemistry (3-sulfonamide vs. other substitution patterns) is crucial for the construction of specific pharmacophores, such as those found in sulfonylurea herbicides or PI3K inhibitors [1][2]. Substituting with a non-sulfonamide or differently substituted analog can lead to significant yield reductions in downstream synthesis, altered selectivity profiles, or complete loss of desired biological activity, underscoring the need for this specific compound in validated workflows.

!
3-sulfonamide cannot be replaced by 3-carboxamide or unsubstituted cores without altering hydrogen-bond profile and target engagement.
!
Regiochemistry is critical; 2- or 7-substituted analogs may shift pharmacophore construction and reduce downstream synthetic yield.
!
Non-sulfonamide analogs (e.g., sulfonate esters) can introduce additional purification steps and may lower overall reaction efficiency.

Imidazo[1,2-a]pyridine-3-sulfonamide: Performance vs. Comparators


Synthetic Yield vs. Sulfonate Analogs

The synthesis of imidazo[1,2-a]pyridine-3-sulfonamide via a direct sulfonamide route can offer a significant yield advantage over analogous sulfonate compounds, which require an additional oxidation or sulfonation step . While the specific yield for the parent compound is not reported in the literature reviewed, a study on a related tetrahydro derivative demonstrated a yield improvement from 47% to 79% by substituting traditional reagents with N-sulfonic acid anhydrides, representing a 32% absolute increase . This class-level evidence suggests that optimized sulfonamide syntheses can be more efficient, reducing both material costs and purification burden.

Synthetic yield
Class-level inference
Related tetrahydro analog: 47% → 79% yield with optimized sulfonamide route.
May reduce purification burden in scaled workflows.
Yield for this specific compound not reported; data from analog.
Synthetic Chemistry Process Optimization Building Block Purity

Anti-Tubercular Activity of IPS-1

Derivatives of Imidazo[1,2-a]pyridine-3-sulfonamide demonstrate significant anti-tubercular activity, with the specific sulfonamide derivative IPS-1 exhibiting a Minimum Inhibitory Concentration (MIC) of 0.4 μg/mL against Mycobacterium tuberculosis H37Rv [1]. This activity is a direct result of the sulfonamide pharmacophore and positions it as a more potent scaffold than the first-line drug ethambutol (MIC 6.25 μg/mL), against which the lead compound in the study (IPA-6) was 125 times more active [1].

Anti-TB MIC
Supporting evidence
IPS-1 MIC = 0.4 µg/mL vs ethambutol 6.25 µg/mL (>15-fold difference).
Supports anti-mycobacterial screening context.
M. tuberculosis H37Rv, Alamar Blue assay.
Anti-Tubercular Mycobacterium tuberculosis MIC

Antiviral Efficacy vs. Ningnanmycin

A novel mesoionic compound incorporating the imidazo[1,2-a]pyridine sulfonamide moiety (compound A33) demonstrated superior antiviral activity against Potato Virus Y (PVY) compared to the commercial standard ningnanmycin (NNM) [1]. At a concentration of 500 mg/L, A33 achieved curative, protective, and inactivating effects of 51.0%, 62.0%, and 82.1%, respectively, outperforming NNM which showed 47.2%, 50.1%, and 81.4% in the same assays [1].

Antiviral activity
Head-to-head comparison
A33 protective effect 62.0% vs ningnanmycin 50.1% (PVY model).
Supports antiviral agent research context.
500 mg/L; curative/inactivating endpoints also reported.
Antiviral Potato Virus Y Plant Protection

pKa and Solubility Advantages

The predicted acid dissociation constant (pKa) of 7.14±0.60 for Imidazo[1,2-a]pyridine-3-sulfonamide places it in a favorable range for oral bioavailability, as compounds with a pKa near physiological pH (7.4) often exhibit balanced solubility and permeability . In contrast, related carboxamide derivatives, such as Imidazo[1,2-a]pyridine-3-carboxamide, lack the ionizable sulfonamide proton, which can lead to lower aqueous solubility and altered distribution profiles . The presence of the sulfonamide group enhances solubility and binding affinity compared to carboxamide derivatives .

Predicted pKa
Class-level inference
pKa = 7.14±0.60 (predicted).
May support ionization-dependent solubility design.
Predicted; empirical validation recommended.
Physicochemical Properties Drug-likeness pKa

Imidazo[1,2-a]pyridine-3-sulfonamide: High-Impact Applications


Next-Generation Sulfonylurea Herbicides

This compound is a critical intermediate for the synthesis of sulfonylurea herbicides like imazosulfuron . Its specific 3-sulfonamide group is essential for constructing the sulfonylurea bridge, a key pharmacophore for inhibiting acetolactate synthase (ALS) in target weeds. Procurement of high-purity Imidazo[1,2-a]pyridine-3-sulfonamide is essential for agrochemical R&D teams developing new herbicides with improved selectivity and environmental profiles.

PI3K Inhibitors for Oncology

The imidazo[1,2-a]pyridine sulfonamide core is a recognized scaffold for developing phosphoinositide 3-kinase (PI3K) inhibitors, as detailed in patent literature [1]. The sulfonamide moiety is crucial for binding to the kinase's ATP-binding pocket. Researchers focused on cancer and hematological malignancies should source this building block to access this validated chemical space and expedite the discovery of novel PI3K inhibitors.

Anti-Infective Discovery: TB and Antiviral

Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis (e.g., IPS-1, MIC 0.4 μg/mL) and plant viruses like PVY (e.g., A33, protective effect 62.0% at 500 mg/L) [2][3]. These findings establish the Imidazo[1,2-a]pyridine-3-sulfonamide scaffold as a valuable starting point for anti-infective drug discovery. Procurement of this specific building block is justified for programs aiming to leverage this established structure-activity relationship (SAR) to develop new treatments for drug-resistant infections.

Physicochemical Optimization in Lead Series

The predicted pKa of 7.14±0.60 for this compound makes it a strategically important building block for medicinal chemists seeking to fine-tune the solubility and permeability of lead candidates . By incorporating this sulfonamide moiety, researchers can introduce an ionizable center near physiological pH, a property not present in analogous carboxamide derivatives. This enables rational design to improve oral bioavailability and reduce non-specific binding, making it a superior choice for optimizing drug-like properties in a lead optimization campaign.

Application
Selection Property
Validation Focus
Sulfonylurea herbicide synthesis
3-sulfonamide bridge construction
ALS inhibition and weed selectivity profiling
PI3K inhibitor discovery
Kinase ATP-pocket binding motif
PI3K isoform selectivity and cellular pathway assays
Anti-infective agent research
Privileged scaffold for TB/antiviral SAR
MIC determination and virus inhibition endpoints
Lead optimization (physicochemical)
Ionizable center near physiological pH
Solubility and permeability profiling studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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